5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one
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Overview
Description
5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a phenyl group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of 5-oxo-2-methyl-7-phenylhept-1-en-3-one.
Reduction: Formation of 5-hydroxy-2-methyl-7-phenylheptane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methyl-7-phenylheptane: Lacks the double bond present in 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one.
5-Oxo-2-methyl-7-phenylhept-1-en-3-one: Contains a ketone group instead of a hydroxyl group.
2-Methyl-7-phenylhept-1-en-3-one: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl group and a double bond allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
651738-82-8 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-7-phenylhept-1-en-3-one |
InChI |
InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3 |
InChI Key |
GTUJIJHKUFWXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
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